molecular formula C11H16O B3189138 Pentamethylphenol CAS No. 2819-86-5

Pentamethylphenol

Cat. No. B3189138
CAS RN: 2819-86-5
M. Wt: 164.24 g/mol
InChI Key: WALBTDFSFTVXII-UHFFFAOYSA-N
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Description

Pentamethylphenol is an organic compound with the chemical formula C11H16O . It is a colorless to yellow crystalline or powdery substance with a special aromatic odor . It is often used as an antioxidant and inhibitor . It can be used as a stabilizer in the rubber and plastics industries to extend the life of the material .


Synthesis Analysis

Pentamethylphenol can be synthesized from pentamethylbenzene . One method for the preparation of pentamethylphenol is obtained by reacting toluene with methanol . The reaction requires the presence of a catalyst. Commonly used catalysts are aluminates or strong bases .


Molecular Structure Analysis

The molecular formula of Pentamethylphenol is C11H16O . The average mass is 164.244 Da and the monoisotopic mass is 164.120117 Da .


Chemical Reactions Analysis

Phenols, including Pentamethylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

Pentamethylphenol has a molecular formula of C11H16O . It has a density of 0.9590 (estimate), a melting point of 128°C, and a boiling point of 248.86°C (estimate) . It also has a refractive index of 1.5052 (estimate) .

Safety and Hazards

Pentamethylphenol is a toxic substance . Exposure to or inhalation of pentamethylphenol may cause harm to human health . Therefore, appropriate safety practices should be followed during use, such as wearing protective gloves and respiratory protection equipment .

properties

CAS RN

2819-86-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,3,4,5,6-pentamethylphenol

InChI

InChI=1S/C11H16O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3

InChI Key

WALBTDFSFTVXII-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C)O)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)O)C)C

boiling_point

267.0 °C
267 °C

melting_point

128.0 °C
128 °C

Other CAS RN

2819-86-5

Pictograms

Irritant

solubility

Insoluble in water;  soluble in ethanol

Origin of Product

United States

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